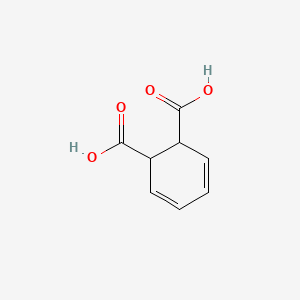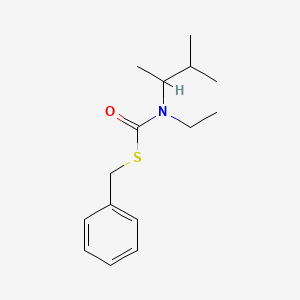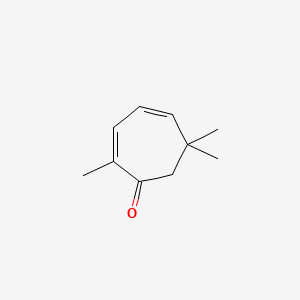
Eucarvon
Übersicht
Beschreibung
It is a naturally occurring compound found in various essential oils, including those from plants like Asarum sieboldii, Schizonepeta tenuifolia, and Zanthoxylum piperitum . Eucarvone is known for its distinctive minty odor and is used in various applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Eucarvone has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its phytotoxic effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its minty odor.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Eucarvone, a natural compound found in various medicinal plants , primarily targets plant roots . It has been shown to have a species-selective inhibitory effect on the growth of certain plants .
Mode of Action
Eucarvone interacts with its targets by inducing the overproduction of reactive oxygen species (ROS) . This overproduction of ROS leads to membrane lipid damage , which can result in cell death and growth inhibition in susceptible plant roots .
Biochemical Pathways
It is known that the compound’s action results in the overproduction of ros , which can cause oxidative damage in cells . This process likely involves multiple biochemical pathways related to ROS production and lipid metabolism .
Pharmacokinetics
It is known that eucarvone is a slightly soluble compound , which may influence its bioavailability and distribution within organisms.
Result of Action
The primary molecular and cellular effects of Eucarvone’s action are the induction of ROS overproduction, leading to membrane lipid damage . This can result in cell death and growth inhibition in susceptible plant roots . These effects are species-selective, suggesting that Eucarvone may interact differently with different species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like Eucarvone. Factors such as light, temperature, and pollution could potentially alter the effects of Eucarvone . .
Biochemische Analyse
Biochemical Properties
Eucarvone plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. For instance, eucarvone has been shown to induce the generation of reactive oxygen species (ROS) and lipid peroxidation in susceptible plant species . These interactions lead to oxidative stress and subsequent cell death in certain plants, highlighting its potential as a natural herbicide.
Cellular Effects
Eucarvone affects various types of cells and cellular processes. In susceptible plant species, eucarvone induces cell death, lipid peroxidation, and the generation of ROS . These effects disrupt cellular function, leading to growth inhibition and cell death. In contrast, tolerant species such as maize do not exhibit significant ROS production or lipid peroxidation when exposed to eucarvone, indicating a species-selective response .
Molecular Mechanism
The molecular mechanism of eucarvone involves its interaction with cellular membranes and induction of oxidative stress. Eucarvone binds to membrane lipids, leading to the generation of ROS and subsequent lipid peroxidation . This oxidative damage disrupts membrane integrity and function, ultimately resulting in cell death in susceptible species. Additionally, eucarvone may interact with specific enzymes involved in ROS production, further amplifying its phytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eucarvone change over time. Eucarvone-induced oxidative stress and cell death are observed shortly after exposure in susceptible species . The compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that eucarvone remains active for a significant period, maintaining its phytotoxic properties in vitro .
Dosage Effects in Animal Models
The effects of eucarvone vary with different dosages in animal models. At lower doses, eucarvone may not exhibit significant toxic effects. At higher doses, eucarvone can induce oxidative stress and cellular damage, leading to adverse effects . It is essential to determine the threshold dosage to avoid potential toxicity in animal studies.
Metabolic Pathways
Eucarvone is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. It interacts with enzymes and cofactors involved in these pathways, leading to increased ROS levels and subsequent oxidative damage . Eucarvone’s impact on metabolic flux and metabolite levels can vary depending on the species and cellular context.
Transport and Distribution
Within cells and tissues, eucarvone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of eucarvone is crucial for optimizing its use in biochemical applications.
Subcellular Localization
Eucarvone’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eucarvone can be synthesized from carvone through a series of chemical reactions. The transformation involves the photochemical isomerization of carvone to eucarvone. This process typically requires the use of polar solvents like trifluoroethanol and prolonged photolysis . The reaction conditions include:
Solvent: Trifluoroethanol
Photolysis Duration: Approximately 3 days
Yield: Around 48%
Industrial Production Methods: Industrial production of eucarvone involves the extraction from natural sources or the synthetic conversion from carvone. The extraction process includes distillation and purification steps to isolate eucarvone from essential oils.
Analyse Chemischer Reaktionen
Types of Reactions: Eucarvone undergoes various chemical reactions, including:
Oxidation: Eucarvone can be oxidized to form different products depending on the reagents used.
Reduction: Catalytic hydrogenation of eucarvone can yield different reduced forms.
Substitution: Eucarvone can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or zinc and acetic acid.
Substitution: Reagents like tosylhydrazone can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms like carvomenthol and carvomenthone.
Substitution: Products like cycloheptatriene derivatives.
Vergleich Mit ähnlichen Verbindungen
Eucarvone is compared with other similar monoterpene ketones like menthone and pulegone. These compounds share structural similarities but differ in their biological activities and applications:
Menthone: Known for its cooling sensation and used in flavoring and medicinal applications.
Pulegone: Exhibits strong insecticidal properties and is used in pest control.
Eucarvone’s uniqueness lies in its selective phytotoxicity and potential therapeutic applications, distinguishing it from other monoterpene ketones .
Eigenschaften
IUPAC Name |
2,6,6-trimethylcyclohepta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQIURXCUHNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198310 | |
| Record name | Eucarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-93-5 | |
| Record name | Eucarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucarvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucarvone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eucarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCARVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of eucarvone?
A1: Eucarvone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: What are the key spectroscopic features of eucarvone?
A2: Eucarvone's structure can be confirmed using NMR spectroscopy. For instance, protonated eucarvone exhibits characteristic carbon and proton chemical shifts, along with interproton coupling constants, which provide insights into its charge distribution. []
Q3: How can eucarvone be synthesized?
A3: One synthetic route utilizes the readily available compound, carvone. Through a series of reactions, including photoisomerization and a Beckmann cleavage, carvone can be transformed into racemic grandisol, a pheromone component of the boll weevil, with eucarvone serving as a key intermediate in the synthesis. []
Q4: Does eucarvone exhibit any insecticidal properties?
A4: Yes, eucarvone has demonstrated insecticidal activity. Studies have shown its fumigant toxicity against various insect pests, including the rice weevil (Sitophilus oryzae) and the potato tuber moth (Phthorimaea operculella). [, , ]
Q5: What is the mechanism of eucarvone's insecticidal action?
A5: While the exact mechanism is not fully elucidated, studies suggest that eucarvone, like some other monoterpenoids, may exert its insecticidal effect by disrupting the nervous system of insects. Further research is needed to determine the precise mode of action. [, ]
Q6: Has eucarvone shown potential for mosquito control?
A6: Yes, research indicates that eucarvone possesses larvicidal activity against Culex pipiens larvae, highlighting its potential for mosquito control. Additionally, studies have explored its repellent properties against adult Culex pipiens. [, ]
Q7: Are there any other potential applications of eucarvone in pest management?
A7: Beyond its insecticidal activity, eucarvone's potential as a fungicide has been investigated. One study demonstrated its antifungal activity against wood contaminant fungi, suggesting potential applications in protecting organic cultural heritage. []
Q8: Does eucarvone play a role in plant defense mechanisms?
A8: Eucarvone is a constituent of the essential oil produced by glandular trichomes in the leaves of certain plants, such as Artemisia tridentata vaseyana (mountain big sagebrush). The production of eucarvone, along with other terpenoids like camphor, increases after pruning, suggesting a role in the plant's response to stress and potential defense against herbivores or pathogens. []
Q9: Does eucarvone exhibit any anti-inflammatory activity?
A9: Preliminary research suggests that eucarvone may possess anti-inflammatory properties. In vitro studies have shown that eucarvone can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with macrophage migration inhibitory factor (MIF). []
Q10: What types of chemical transformations can eucarvone undergo?
A10: Eucarvone, as a cyclic ketone with a conjugated diene system, is prone to various chemical transformations. Some notable reactions include:
- Photoisomerization: Upon UV irradiation, eucarvone can undergo photoisomerization, leading to the formation of various structural isomers, including bicyclic ketones and phenols. [, ]
- Reduction: Eucarvone can be reduced to dihydroeucarvone, a process facilitated by specific microorganisms or catalysts like Raney nickel. [, ]
- Complexation: Eucarvone can act as a ligand, forming complexes with Lewis acids like boron trihalides (BF3, BCl3, BBr3) or transition metals like iron. These complexes often exhibit distinct reactivity compared to the free ligand. [, , ]
- Dimerization: Under specific conditions, such as treatment with base, a tosylhydrazone derivative of eucarvone can undergo a unique dimerization process involving a diazo intermediate and a transient cyclopropene, leading to complex polycyclic structures. [, ]
Q11: What analytical techniques are commonly employed to identify and quantify eucarvone?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying eucarvone in various matrices, such as essential oils and plant extracts. [, , , , , ]
Q12: Can you elaborate on the use of GC-MS for analyzing eucarvone in essential oils?
A12: GC-MS is a powerful technique for analyzing complex mixtures like essential oils. The essential oil is injected into the GC system, where the components are separated based on their volatility. As each compound elutes from the GC column, it enters the MS detector, which provides structural information based on the compound's fragmentation pattern. This allows for the identification and quantification of eucarvone within the essential oil. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

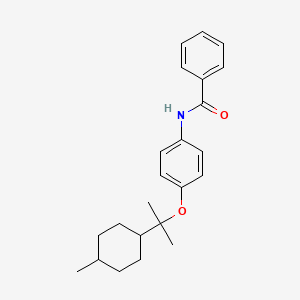
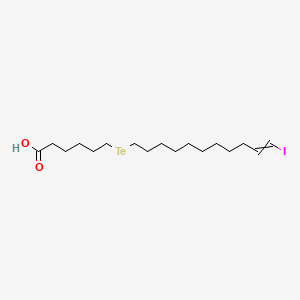
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

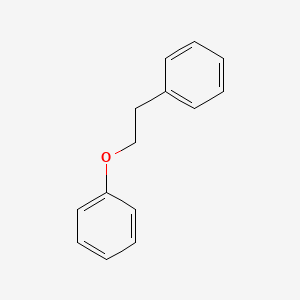
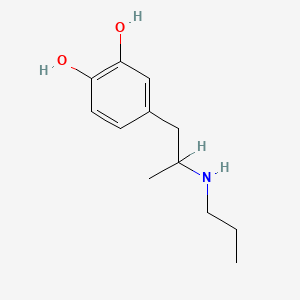
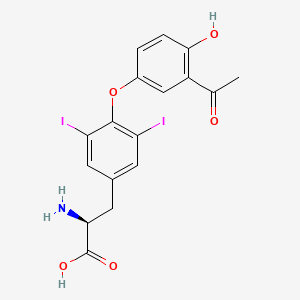

![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)
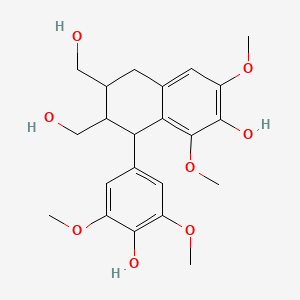

![4,5,17-Trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1220989.png)
